Methyl2-(3-bromo-5-ethynylphenoxy)acetate
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Overview
Description
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves the following steps:
Bromination: The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Ethynylation: The brominated intermediate is then subjected to ethynylation, where an ethynyl group is introduced at the 5-position of the phenyl ring.
Esterification: Finally, the ethynylated intermediate is esterified with methanol to form methyl 2-(3-bromo-5-ethynylphenoxy)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated and ethynylated phenoxyacetates on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-bromo-5-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler analog without the ethynyl group.
Phenoxyacetic acid: The parent compound without bromine and ethynyl substitutions.
Ethynylphenoxyacetic acid: A related compound with only the ethynyl group substitution.
Uniqueness
Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both bromine and ethynyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(3-bromo-5-ethynylphenoxy)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |
InChI Key |
MNVJIAWXWBWDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)C#C)Br |
Origin of Product |
United States |
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